2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a furan ring, a dibenzodiazepine core, and a pyridine moiety
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the dibenzodiazepine core can be reduced to form alcohol derivatives.
Substitution: The pyridine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of polymers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyridine moiety can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The dibenzodiazepine core can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include other dibenzodiazepine derivatives and furan-containing molecules. Compared to these compounds, 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Dibenzodiazepine derivatives with different substituents.
- Furan-containing molecules with varying degrees of conjugation and electronic properties .
Properties
Molecular Formula |
C27H28N4O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C27H28N4O3/c1-27(2)14-20-25(22(32)15-27)26(23-11-7-13-34-23)31(21-10-4-3-9-19(21)30-20)17-24(33)29-16-18-8-5-6-12-28-18/h3-13,26,30H,14-17H2,1-2H3,(H,29,33) |
InChI Key |
WFWWOWDELWMLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=N4)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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